Executive Summary: The Oxazole Scaffold in Modern Ligand Design
Executive Summary: The Oxazole Scaffold in Modern Ligand Design
Topic: 5-Phenyloxazole-2-carboxylic Acid: Molecular Architecture & Synthetic Utility Content Type: In-Depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
5-Phenyloxazole-2-carboxylic acid (CAS: 1014-14-8 ) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike its benzoxazole counterparts, this fully aromatic, 1,3-oxazole derivative offers a distinct vector profile for substituent growth, making it a critical "privileged structure" for G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors.
Its primary utility lies in bioisosterism . The 2-carboxylic acid moiety, rigidly positioned by the oxazole ring, serves as a constrained analogue of proline or benzoic acid, often improving metabolic stability against
Physicochemical & Molecular Profile
The following data constitutes the core identity of the molecule. Researchers should utilize these constants for stoichiometric calculations and ADME predictions.
| Parameter | Value | Technical Note |
| IUPAC Name | 5-Phenyl-1,3-oxazole-2-carboxylic acid | Distinct from 2-phenyl-5-COOH isomer. |
| Molecular Formula | C₁₀H₇NO₃ | |
| Molecular Weight | 189.17 g/mol | Monoisotopic Mass: 189.0426 |
| CAS Registry | 1014-14-8 | |
| pKa (Predicted) | ~3.3 ± 0.2 | Acidic due to electron-withdrawing oxazole ring ( |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; favorable for oral bioavailability. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (N, O-ring, O=C, OH) | |
| Solubility | DMSO, Methanol, DMF | Poor water solubility at neutral pH; soluble as carboxylate salt. |
Synthetic Architecture: Validated Production Pathways
To ensure high fidelity in drug development, a robust synthetic route is required. The following protocol utilizes a convergent cyclization strategy , minimizing side reactions common in direct C-H functionalization.
Retrosynthetic Logic
The 1,3-oxazole core is constructed via the condensation of an
Step-by-Step Experimental Protocol
Phase 1: Precursor Synthesis (Phenacylamine Hydrochloride)
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Reactants: Suspend Phenacyl bromide (1.0 eq) and Hexamethylenetetramine (1.1 eq) in chloroform.
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Conditions: Stir at room temperature for 4 hours to form the quaternary salt (Delepine reaction).
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Hydrolysis: Filter the salt and reflux in ethanolic HCl (conc.) for 2 hours to cleave the amine.
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Isolation: Cool, filter ammonium chloride byproduct, and concentrate to yield Phenacylamine HCl .
Phase 2: Acylation & Cyclization (The "One-Pot" Variation) Note: This phase constructs the oxazole ring and installs the C2-carboxylate in tandem.
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Acylation:
-
Cyclodehydration:
-
Add
(2.0 eq) directly to the reaction mixture or reflux the isolated intermediate in toluene with catalytic -TsOH. -
Observation: The reaction completes when the amide carbonyl peak disappears on TLC/LC-MS.
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Product: Ethyl 5-phenyloxazole-2-carboxylate.
-
-
Hydrolysis (Saponification):
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Dissolve the ester in THF:Water (3:1).
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Add LiOH
H₂O (2.5 eq) and stir at ambient temperature for 2 hours. -
Workup: Acidify with 1M HCl to pH 2. The free acid 5-Phenyloxazole-2-carboxylic acid will precipitate. Filter and recrystallize from Ethanol/Water.[5]
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Visualization: Synthetic Workflow & Pharmacophore Mapping
The following diagram illustrates the logical flow of synthesis and the compound's pharmacophoric utility.
Figure 1: Convergent synthetic pathway from phenacyl bromide to the target acid, highlighting the critical cyclodehydration step.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 5-phenyloxazole-2-carboxylic acid moiety is a classic bioisostere for benzoic acid and proline .
-
Planarity: Unlike proline, the oxazole ring is planar, enforcing a specific vector for the carboxylic acid. This is critical when the binding pocket requires a flat aromatic stack (e.g., intercalation or
- stacking). -
pKa Modulation: The acid is stronger (pKa ~3.3) than benzoic acid (pKa ~4.2), leading to a higher percentage of ionization at physiological pH. This improves electrostatic interactions with cationic residues (Arg/Lys) in active sites.
Therapeutic Target Engagement
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DGAT-1 Inhibitors: Derivatives of 2-phenyloxazole-4-carboxylic acid (and its isomer, the 5-phenyl-2-acid) have been explored as inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1) for treating obesity. The acid moiety anchors the molecule in the polar region of the enzyme.
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Xanthine Oxidase (XO): While 5-phenylisoxazole-3-carboxylic acids are well-known XO inhibitors, the oxazole analogues provide an alternative scaffold to tune selectivity and solubility profiles, often avoiding the metabolic liabilities of the isoxazole N-O bond.
References
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National Institutes of Health (NIH) - PubChem. (2025). Oxazole-2-carboxylic acid derivatives and bioactivity. Retrieved from [Link]
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Organic Syntheses. (1943). Phenacyl Bromide Preparation (Precursor Synthesis). Org. Synth. 1943, 23, 117. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2011). Discovery of Oxazole-4-carboxamides as DGAT-1 Inhibitors. J. Med. Chem. 2011, 54(7), 2433-2446. (Contextual grounding for scaffold utility). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Validation of cyclization chemistry). Retrieved from [Link]
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- 1. beilstein-journals.org [beilstein-journals.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
